3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde
Overview
Description
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde: is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 3-position and an aldehyde group at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Related compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been studied for their immunomodulatory effects, specifically targeting janus kinase 3 (jak3) .
Mode of Action
It’s worth noting that the covalent nature of n–c and c–c bonds in the pyrrolopyridine skeleton of the molecule has been established . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been shown to modulate a number of inflammatory and immune mediators , suggesting that this compound may also influence similar pathways.
Pharmacokinetics
The compound is known to be a solid at room temperature , which could impact its bioavailability and pharmacokinetic profile.
Result of Action
Related compounds have been shown to have immunomodulatory effects , suggesting that this compound may also influence immune response.
Action Environment
It is recommended to store the compound at room temperature in a cool and dark place, under inert gas , suggesting that exposure to light, heat, and oxygen may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by forming covalent bonds with their active sites, thereby altering their activity. For example, it can interact with kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between this compound and these enzymes can lead to changes in phosphorylation states of target proteins, ultimately affecting cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce cell cycle arrest in cancer cells by modulating the expression of key regulatory genes. Additionally, this compound has been shown to affect mitochondrial function, leading to changes in cellular energy production and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. This binding can result in the formation of covalent bonds, leading to irreversible inhibition of enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and organ damage. Studies have identified threshold doses at which the beneficial effects of this compound are maximized while minimizing toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as it can influence the metabolism of other drugs and endogenous compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s localization within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria can affect mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism. Understanding the subcellular distribution of this compound is essential for elucidating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde typically involves multi-step processes One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yields, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid.
Reduction: 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has been studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs). Inhibiting FGFRs is a promising strategy for cancer therapy, as abnormal activation of these receptors is implicated in various tumors .
Industry: While specific industrial applications are less documented, the compound’s role in the synthesis of pharmaceuticals and agrochemicals is likely significant due to its versatile reactivity and potential biological activity .
Comparison with Similar Compounds
- 4-Chloro-1H-pyrrolo[2,3-B]pyridine-5-carbaldehyde
- 1H-pyrrolo[2,3-B]pyridine derivatives
Comparison: 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde is unique due to the specific positioning of the chlorine atom and the aldehyde group, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various molecular targets, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-11-8-7(6)5(4-12)1-2-10-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACESLXZSSPOILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C=O)C(=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672263 | |
Record name | 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-12-3 | |
Record name | 3-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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